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Compound of Interest

Compound Name: C14H10Cl3N3

Cat. No.: B12624642 Get Quote

A comprehensive evaluation of the biological activity of the novel compound C14H10Cl3N3
remains a challenge due to the limited publicly available data for a molecule with this specific

formula. Extensive searches of chemical databases and scientific literature did not yield a well-

characterized compound corresponding to C14H10Cl3N3, making a direct comparison of its

bioactivity with structural analogs speculative at this stage.

While the exact structure of C14H10Cl3N3 is not readily identifiable from its molecular formula

alone, this composition suggests the presence of several key chemical features that are

common in biologically active molecules. The formula indicates a scaffold likely composed of

aromatic or heterocyclic rings, substituted with chlorine atoms and containing nitrogen atoms,

which are hallmarks of many classes of therapeutic agents.

To provide a framework for potential future research and to highlight the possible bioactivities of

a compound with this formula, this guide will explore the bioactivity of known compounds that

are structurally related and could be considered analogs. These analogs have been chosen

based on the presence of key functional groups suggested by the molecular formula of

C14H10Cl3N3, such as chlorinated phenyl rings and nitrogen-containing heterocycles.

Potential Areas of Bioactivity Based on Structural
Motifs
The presence of a trichlorinated phenyl group, a common moiety in various bioactive

compounds, suggests potential for several types of biological activity. For instance, this group
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is found in compounds investigated for their antimicrobial, insecticidal, and even anticancer

properties. The nitrogen atoms could be part of various functional groups, including amines,

amides, or heterocyclic rings like triazoles or pyridines, each conferring distinct

pharmacological properties.

Comparative Bioactivity of Potential Structural
Analogs
To illustrate the potential bioactivity of C14H10Cl3N3, we will consider hypothetical structural

classes and compare their known biological effects.

N-(chlorophenyl)-diamino-triazine Analogs
Derivatives of diaminotriazine have been extensively studied for their diverse pharmacological

activities, including as dihydrofolate reductase (DHFR) inhibitors. DHFR is a crucial enzyme in

the synthesis of nucleic acids, and its inhibition can lead to antimicrobial and anticancer effects.

Table 1: Comparative in vitro activity of hypothetical N-(chlorophenyl)-diamino-triazine analogs

against Staphylococcus aureus

Compound Structure (Hypothetical) MIC50 (µg/mL)

Analog A
Monochloro-phenyl

substitution
8

Analog B Dichloro-phenyl substitution 4

Analog C Trichloro-phenyl substitution 1

Note: The data presented in this table is hypothetical and for illustrative purposes only, based

on general structure-activity relationships observed in this class of compounds.

Phenyl-triazole Analogs
The 1,2,3- and 1,2,4-triazole rings are privileged structures in medicinal chemistry, known to be

present in a wide array of antifungal, antiviral, and anticancer agents. The introduction of

chlorinated phenyl rings can modulate the lipophilicity and electronic properties of the

molecule, often enhancing its biological activity.
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Table 2: Comparative anticancer activity of hypothetical phenyl-triazole analogs against a

human cancer cell line (e.g., HeLa)

Compound Structure (Hypothetical) IC50 (µM)

Analog D Phenyl-triazole >100

Analog E (Monochlorophenyl)-triazole 25

Analog F (Trichlorophenyl)-triazole 5

Note: The data presented in this table is hypothetical and for illustrative purposes only, based

on general structure-activity relationships observed in this class of compounds.

Experimental Protocols for Bioactivity Screening
To ascertain the actual bioactivity of C14H10Cl3N3, a systematic screening process would be

necessary. The following are standard experimental protocols that would be employed.

Antimicrobial Susceptibility Testing
A standard method to determine the minimum inhibitory concentration (MIC) of a compound

against a panel of pathogenic bacteria and fungi is the broth microdilution assay.

Workflow for Broth Microdilution Assay:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of

potential anticancer compounds.

Workflow for MTT Assay:

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b12624642?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12624642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways Potentially Targeted by
C14H10Cl3N3 Analogs
Based on the activities of known structural analogs, C14H10Cl3N3 could potentially modulate

several key signaling pathways implicated in disease.

Dihydrofolate Reductase (DHFR) Inhibition Pathway
As mentioned, triazine-containing analogs can inhibit DHFR, disrupting the folate metabolism

pathway, which is essential for DNA synthesis and cell proliferation.

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.

Conclusion
While the specific bioactivity of C14H10Cl3N3 remains to be elucidated, an analysis of

potential structural analogs suggests that it could possess promising antimicrobial or anticancer

properties. The hypothetical data and established experimental protocols outlined in this guide

provide a foundational framework for researchers to initiate a systematic investigation into the

pharmacological potential of this and related novel chemical entities. Further research,

beginning with the definitive identification of the structure of C14H10Cl3N3, is essential to

unlock its therapeutic possibilities. Professionals in drug development are encouraged to

consider the synthesis and screening of compounds with this molecular formula to explore new

avenues for treating a range of diseases.

To cite this document: BenchChem. [Unraveling the Bioactivity of C14H10Cl3N3: A
Comparative Analysis with Structural Analogs]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12624642#c14h10cl3n3-bioactivity-compared-to-
structural-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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